molecular formula C12H11BrN2 B12109997 n-(3-Bromophenyl)benzene-1,2-diamine

n-(3-Bromophenyl)benzene-1,2-diamine

Katalognummer: B12109997
Molekulargewicht: 263.13 g/mol
InChI-Schlüssel: DBOYIAGZAZYBPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Bromophenyl)benzene-1,2-diamine is an organic compound that belongs to the class of aromatic diamines It consists of a benzene ring substituted with a bromine atom at the 3-position and an amino group at the 1- and 2-positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromophenyl)benzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of 3-bromoaniline with o-phenylenediamine under specific conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C). The reaction is carried out at elevated temperatures, often around 80-100°C, for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps like recrystallization or chromatography may be employed to remove impurities and obtain the desired compound in its pure form .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Bromophenyl)benzene-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines. Substitution reactions can introduce different functional groups, leading to a wide range of derivatives .

Wissenschaftliche Forschungsanwendungen

N-(3-Bromophenyl)benzene-1,2-diamine has several scientific research applications:

Wirkmechanismus

The mechanism by which N-(3-Bromophenyl)benzene-1,2-diamine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-Bromophenyl)benzene-1,2-diamine: Similar structure but with the bromine atom at the 4-position.

    N-(3-Chlorophenyl)benzene-1,2-diamine: Similar structure with a chlorine atom instead of bromine.

    N-(3-Methylphenyl)benzene-1,2-diamine: Similar structure with a methyl group instead of bromine.

Uniqueness

N-(3-Bromophenyl)benzene-1,2-diamine is unique due to the presence of the bromine atom at the 3-position, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C12H11BrN2

Molekulargewicht

263.13 g/mol

IUPAC-Name

2-N-(3-bromophenyl)benzene-1,2-diamine

InChI

InChI=1S/C12H11BrN2/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8,15H,14H2

InChI-Schlüssel

DBOYIAGZAZYBPA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)N)NC2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.